molecular formula C8H6ClF3O2S B6311069 3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene CAS No. 2088942-48-5

3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene

Cat. No.: B6311069
CAS No.: 2088942-48-5
M. Wt: 258.65 g/mol
InChI Key: AVSUXTZVUNNVFB-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H6ClF3O2S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring, which also bears a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene typically involves the introduction of the trifluoromethylsulfonyl group onto a benzene ring. One common method is the radical trifluoromethylation of aromatic compounds. This process can be carried out using trifluoromethylsulfonyl chloride as a reagent, which reacts with the aromatic compound under specific conditions to introduce the trifluoromethylsulfonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Trifluoromethylsulfonyl Chloride: Used as a reagent for introducing the trifluoromethylsulfonyl group.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

    Solvents: Organic solvents such as chloroform and methanol are used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfonyl group. This group is highly electron-withdrawing, which influences the reactivity of the benzene ring and facilitates reactions such as nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl Chloride: Similar in structure but lacks the chlorine and methyl groups on the benzene ring.

    3-Chloro-4-methylbenzenesulfonyl Chloride: Similar but does not contain the trifluoromethyl group.

    4-Methylbenzenesulfonyl Chloride: Lacks both the chlorine and trifluoromethyl groups.

Uniqueness

3-Chloro-4-methyl-(trifluoromethylsulfonyl)benzene is unique due to the combination of the trifluoromethylsulfonyl group with both chlorine and methyl substituents on the benzene ring. This unique combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-1-methyl-4-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSUXTZVUNNVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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